BenchChemオンラインストアへようこそ!

6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine

Lipophilicity Physicochemical properties Drug-likeness

6-Chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine (CAS 1250191-60-6) is a trisubstituted pyrazine derivative featuring a chlorine atom at the 6-position, an N-methyl group, and an N-cyclopropylmethyl moiety, with a molecular weight of 197.66 g/mol and molecular formula C₉H₁₂ClN₃. The compound belongs to the broader class of pyrazin-2-amines, which are recognized as privileged scaffolds in kinase inhibitor discovery, particularly as ATR kinase inhibitors.

Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
CAS No. 1250191-60-6
Cat. No. B1427628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine
CAS1250191-60-6
Molecular FormulaC9H12ClN3
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCN(CC1CC1)C2=CN=CC(=N2)Cl
InChIInChI=1S/C9H12ClN3/c1-13(6-7-2-3-7)9-5-11-4-8(10)12-9/h4-5,7H,2-3,6H2,1H3
InChIKeyFBNJRZRYXUFZIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine (CAS 1250191-60-6): Core Chemical Identity and Research Classification


6-Chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine (CAS 1250191-60-6) is a trisubstituted pyrazine derivative featuring a chlorine atom at the 6-position, an N-methyl group, and an N-cyclopropylmethyl moiety, with a molecular weight of 197.66 g/mol and molecular formula C₉H₁₂ClN₃ . The compound belongs to the broader class of pyrazin-2-amines, which are recognized as privileged scaffolds in kinase inhibitor discovery, particularly as ATR kinase inhibitors [1]. Unlike simpler mono‑ or disubstituted pyrazin‑2‑amine analogs, this compound incorporates a tertiary amine architecture that eliminates hydrogen bond donor capacity while introducing conformational flexibility through the cyclopropylmethyl substituent, making it a distinct chemical entity for structure–activity relationship (SAR) exploration and lead optimization campaigns.

Why Generic Substitution Fails: Structural Nuances Differentiating 6-Chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine from Common Pyrazin-2-amine Analogs


Within the pyrazin-2-amine chemical space, seemingly minor structural modifications—such as the presence or absence of an N‑cyclopropylmethyl group, the degree of N‑alkylation, or the position of halogen substitution—can produce substantial shifts in physicochemical properties that directly impact membrane permeability, metabolic stability, and target engagement . 6-Chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine is a fully N,N‑disubstituted tertiary amine with zero hydrogen bond donors, contrasting sharply with secondary amine analogs that retain a donor site. This tertiary amine architecture, combined with the lipophilic cyclopropylmethyl substituent, results in a higher computed LogP and lower topological polar surface area (TPSA) than simpler N‑methyl or des‑cyclopropylmethyl comparators [1]. These property differences mean that the compound cannot be assumed interchangeable with other pyrazin-2-amine building blocks in medicinal chemistry workflows; its selection must be justified by the specific physicochemical profile required for a given target or assay system.

Product-Specific Quantitative Evidence Guide: Head-to-Head Property Comparisons for 6-Chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine vs. Closest Analogs


Lipophilicity (LogP) Comparison: 6-Chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine vs. 6-Chloro-N-methylpyrazin-2-amine

The target compound exhibits a computed LogP of 1.98, which is 0.88 log units higher than the XLogP3-AA value of 1.1 for the simpler analog 6-chloro-N-methylpyrazin-2-amine . This difference is attributed to the additional N-cyclopropylmethyl substituent, which increases overall hydrophobicity. The increased LogP suggests enhanced passive membrane permeability, a desirable feature for compounds targeting intracellular kinases or central nervous system (CNS) receptors.

Lipophilicity Physicochemical properties Drug-likeness

Topological Polar Surface Area (TPSA) Comparison: 6-Chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine vs. 6-Chloro-N-methylpyrazin-2-amine

The target compound has a computed TPSA of 29.02 Ų, which is 8.8 Ų lower than the TPSA of 37.8 Ų for 6-chloro-N-methylpyrazin-2-amine . This reduction arises from the replacement of the secondary amine hydrogen (a hydrogen bond donor) with a cyclopropylmethyl group. TPSA values below 60–70 Ų are generally associated with good oral absorption, and values below 90 Ų are considered favorable for blood–brain barrier penetration. The target compound's lower TPSA positions it more favorably for CNS drug discovery applications.

Polar surface area Membrane permeability Blood-brain barrier penetration

Hydrogen Bond Donor Count: 6-Chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine vs. Secondary Amine Analogs

Unlike secondary amine pyrazin-2-amine derivatives, 6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine possesses zero hydrogen bond donors (HBD = 0) compared to HBD = 1 for 6-chloro-N-methylpyrazin-2-amine . The complete absence of HBD functionality reduces the compound's susceptibility to P‑glycoprotein (P‑gp) efflux and Phase II glucuronidation/sulfation, both of which are often initiated through hydrogen bond donor groups. This tertiary amine architecture may contribute to improved metabolic stability and reduced active efflux compared to secondary amine analogs.

Hydrogen bonding Permeability Metabolic stability

Rotatable Bond Count and Conformational Flexibility: 6-Chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine vs. 6-Chloro-N-methylpyrazin-2-amine

The target compound possesses three rotatable bonds, compared to only one for 6-chloro-N-methylpyrazin-2-amine . This increased conformational flexibility may allow the compound to adopt a wider range of binding conformations in protein pockets, potentially enabling interactions with sub-pockets inaccessible to the more rigid comparator. However, this also introduces a higher entropic penalty upon binding, which must be considered in structure-based drug design. The difference of two additional rotatable bonds is a quantifiable structural parameter that directly influences binding thermodynamics and ligand efficiency metrics.

Conformational flexibility Ligand efficiency Entropic penalty

Molecular Weight and Ligand Efficiency Implications: 6-Chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine vs. Larger Pyrazin-2-amine Derivatives

With a molecular weight of 197.66 g/mol , the target compound occupies a favorable range between fragment-sized molecules (MW < 150) and lead-like compounds (MW < 350). This moderate molecular weight, combined with its 13 heavy atoms, positions the compound as an attractive starting point for structure-based optimization, where every added atom can be justified by a gain in affinity. In contrast, many pyrazin-2-amine derivatives disclosed in ATR kinase patents exceed 350 g/mol [1], making the target compound a more fragment‑like, ligand‑efficient scaffold for early‑stage hit‑to‑lead campaigns.

Molecular weight Ligand efficiency Fragment-based drug discovery

Best Research and Industrial Application Scenarios for 6-Chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine (CAS 1250191-60-6)


Kinase Inhibitor Lead Optimization Requiring Enhanced Membrane Permeability

For medicinal chemistry programs targeting intracellular kinases such as ATR, the compound's zero hydrogen bond donor count and low TPSA (29.02 Ų) make it a compelling scaffold derivative when passive membrane permeability is a priority. Its higher LogP (1.98) relative to simpler N‑methyl analogs supports improved cell penetration, justifying its selection over secondary amine pyrazin-2-amine building blocks in permeability-limited series.

Fragment-Based Drug Discovery (FBDD) and Ligand-Efficient Scaffold Design

With a molecular weight of 197.66 g/mol and 13 heavy atoms , this compound is well-positioned for fragment-based screening and subsequent structure-guided elaboration. Its lower molecular weight, compared to typical lead-optimized ATR inhibitors exceeding 350 g/mol [1], offers greater ligand efficiency and more room for property-preserving molecular growth during hit-to-lead optimization.

CNS-Targeted Probe and Therapeutic Development

The combination of low TPSA (29.02 Ų), zero HBD, and moderate LogP (1.98) aligns with established physicochemical guidelines for blood–brain barrier penetration. The compound can be prioritized as a synthetic intermediate or core scaffold for CNS‑active agents, where tertiary amine character reduces P‑gp recognition and improves brain exposure relative to secondary amine analogs.

Chemical Biology Tool Compound Synthesis Requiring Defined Physicochemical Properties

In chemical biology settings where precise control over lipophilicity, hydrogen bonding capacity, and conformational flexibility is essential for probe selectivity, the compound's three rotatable bonds and cyclopropylmethyl group provide a distinct three-dimensional topology. This structural uniqueness supports its utility as a building block for generating focused compound libraries with tailored property profiles.

Quote Request

Request a Quote for 6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.